Glutathione

Nephrology Oxidative Stress Interventional Cardiology

This is fermentation-derived reduced glutathione (GSH, CAS 70-18-8), the bioactive master antioxidant bearing the free sulfhydryl (-SH) group essential for direct radical scavenging, xenobiotic conjugation, and cellular redox homeostasis. Unlike oxidized glutathione (GSSG), which is biologically inert until enzymatic reduction, only reduced GSH provides immediate antioxidant capacity. Manufactured via Saccharomyces cerevisiae fermentation to ≥98% purity (HPLC), this material meets USP/EP pharmacopoeial standards and is free of chiral impurities and toxic carbodiimide residues characteristic of chemical synthesis routes. Suitable for pharmaceutical API formulation, cell culture supplementation, analytical reference standard calibration, and clinical intervention studies where the GSH:GSSG ratio is critical to performance.

Molecular Formula C10H17N3O6S
Molecular Weight 307.33 g/mol
CAS No. 70-18-8
Cat. No. B1671670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione
CAS70-18-8
Synonymsgamma L Glu L Cys Gly
gamma L Glutamyl L Cysteinylglycine
gamma-L-Glu-L-Cys-Gly
gamma-L-Glutamyl-L-Cysteinylglycine
Glutathione
Glutathione, Reduced
Reduced Glutathione
Molecular FormulaC10H17N3O6S
Molecular Weight307.33 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1
InChIKeyRWSXRVCMGQZWBV-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes300 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility292.5 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Reduced Glutathione (GSH, CAS 70-18-8): Baseline Characterization for Scientific Sourcing and Procurement Evaluation


Reduced glutathione (GSH, CAS 70-18-8), a tripeptide composed of glutamate, cysteine, and glycine, is the predominant low-molecular-weight thiol and master antioxidant in eukaryotic cells, maintaining cellular redox homeostasis through its reversible oxidation to glutathione disulfide (GSSG) [1]. Commercial GSH is produced primarily via microbial fermentation (e.g., Saccharomyces cerevisiae) rather than chemical synthesis, achieving assay purity ≥98% by HPLC and compliance with USP/EP pharmacopoeial standards [2]. The reduced form (GSH) bears the free sulfhydryl (-SH) group essential for direct radical scavenging, xenobiotic conjugation, and immune modulation; this bioactivity is absent in the oxidized disulfide (GSSG) until enzymatic reduction occurs [3].

Reduced Glutathione (CAS 70-18-8): Why In-Class Substitution with Oxidized GSSG or Unspecified Formulations Compromises Bioactivity and Analytical Reliability


Substituting reduced glutathione (GSH) with oxidized glutathione (GSSG) or non-reduced material represents a critical functional divergence rather than an interchangeable sourcing decision. Only the reduced form (GSH) possesses the free thiol group required for direct conjugation with electrophilic xenobiotics, reduction of reactive oxygen species, and maintenance of cellular redox potential; GSSG is biologically inert until it undergoes energy-dependent enzymatic reduction via glutathione reductase, a process that may be rate-limited under oxidative stress or pathological conditions [1]. Furthermore, the GSH:GSSG ratio serves as a sensitive biomarker of oxidative status, with healthy cells maintaining >90% GSH; procurement of material with undefined or low reduced content introduces uncontrolled variability in antioxidant capacity assays, cell culture supplementation, and pharmaceutical formulation performance [2]. Manufacturing route further distinguishes products: fermentation-derived GSH yields the bioactive reduced form at ≥98% purity without the chiral impurities characteristic of chemical synthesis, which requires toxic activating reagents (e.g., carbodiimides) and subsequent chiral chromatographic separation [3].

Reduced Glutathione (GSH) Procurement Evidence: Head-to-Head Quantitative Differentiation Versus NAC, Cysteine, and Standard Oral Formulations


Intravenous Reduced Glutathione vs. Oral N-Acetylcysteine: Superior Prevention of Contrast-Induced Renal Oxidative Stress

Intravenous administration of reduced glutathione (GSH) completely abolishes contrast medium-induced urinary lipid hydroperoxide (LOOH) elevation in patients undergoing coronary angiography, whereas oral N-acetylcysteine (NAC) provides only partial attenuation [1]. GSH directly scavenges reactive oxygen species without requiring intracellular conversion, a rate-limiting step that constrains NAC efficacy under acute oxidative challenge [2].

Nephrology Oxidative Stress Interventional Cardiology

Fermentation-Derived Reduced Glutathione vs. Chemical Synthesis: Purity, Process Safety, and Pharmacopoeial Compliance

Microbial fermentation using Saccharomyces cerevisiae yields reduced glutathione (GSH) at purity ≥98% (typically 98.0–99.5% by HPLC) without the chiral impurities inherent to chemical synthesis [1]. Chemical synthesis of GSH requires multi-step condensation with toxic activating reagents (e.g., carbodiimides), generates racemic mixtures necessitating complex chiral chromatographic separation, and leaves residual organic solvents and by-products that must be removed via extensive purification .

Bioprocess Engineering GMP Manufacturing Quality Control

Micellar Reduced Glutathione vs. Standard Oral GSH: 4-Fold Superior Bioavailability in Human Crossover Trial

Micellar glutathione (LipoMicel®) produces significantly higher systemic exposure than standard oral GSH in healthy adults, with dose-normalized incremental exposure (iAUC) and peak concentration (Cmax) approximately 4-fold greater [1]. Standard oral GSH exhibits poor absorption due to intestinal peptidase degradation and limited passive permeability; micellar encapsulation protects GSH from enzymatic hydrolysis and enhances intestinal uptake [2].

Pharmacokinetics Nutraceutical Formulation Bioavailability Enhancement

Sublingual Reduced Glutathione vs. Oral GSH and NAC: Superior Elevation of GSH/GSSG Ratio and Vitamin E in Metabolic Syndrome Patients

Sublingual reduced glutathione administration produces significantly higher plasma total and reduced GSH levels and GSH/GSSG ratio compared to both oral GSH and N-acetylcysteine (NAC) in patients with metabolic syndrome [1]. Sublingual delivery bypasses first-pass intestinal and hepatic metabolism, enabling direct systemic absorption of intact GSH; NAC requires intracellular conversion to GSH, which is rate-limited by cysteine availability and ATP-dependent enzymatic steps [2].

Metabolic Syndrome Oxidative Stress Biomarkers Nutraceutical Bioavailability

Reduced Glutathione vs. Cysteine: Divergent Mechanisms in Heavy Metal Detoxification and Accumulation Modulation

Exogenous reduced glutathione (GSH) and cysteine (Cys) enhance mercury (Hg) tolerance via mechanistically distinct pathways in Oryza sativa; notably, GSH reduces root Hg accumulation whereas Cys increases it [1]. GSH activates aquaporin expression to maintain membrane integrity and water balance while upregulating mitochondrial biosynthesis genes, thereby reducing Hg uptake; Cys promotes lignin biosynthesis and cell wall sequestration, trapping Hg in root tissues [2].

Environmental Toxicology Heavy Metal Detoxification Phytoremediation

Reduced Glutathione (GSH) vs. Oxidized Glutathione (GSSG): Metal-Chelating Antioxidant Activity in DNA Protection

Both reduced glutathione (GSH) and oxidized glutathione (GSSG) demonstrate antioxidant capacity against metal-mediated oxidative DNA damage via coordination of Fe(II) and Cu(II) ions; however, only GSH possesses the free thiol group required for direct radical scavenging and enzymatic conjugation reactions [1]. The GSH:GSSG ratio in commercial preparations directly impacts metal-chelating efficiency and oxidative damage prevention in vitro [2].

DNA Damage Metal Chelation Antioxidant Mechanisms

Reduced Glutathione (GSH, CAS 70-18-8): Evidence-Based Procurement Scenarios for Research and Industrial Applications


Clinical Interventional Protocols: Prevention of Contrast-Induced Nephropathy (CIN)

Procurement of pharmaceutical-grade reduced glutathione for intravenous administration in patients undergoing coronary angiography with compromised renal function. Based on direct head-to-head evidence, IV GSH (100 mg/min ×30 min pre-procedure) completely abolishes contrast-induced urinary lipid hydroperoxide elevation (5.5 ± 8.8% of baseline) whereas oral NAC provides only partial attenuation (196.8 ± 81.3% of baseline) [1]. This scenario requires USP/EP-grade GSH with endotoxin testing and sterile formulation compatibility.

Nutraceutical Product Development: High-Bioavailability Oral GSH Formulations

Formulation of oral glutathione supplements requiring systemic GSH elevation in humans. Standard unformulated GSH exhibits poor oral bioavailability; micellar GSH (LipoMicel®) delivers ~4-fold greater dose-normalized systemic exposure (iAUC) compared to standard oral GSH in randomized crossover human trials [1]. Sublingual GSH formulations demonstrate superiority over both oral GSH and NAC in elevating plasma GSH/GSSG ratio (p=0.003) and vitamin E levels (0.83 µmol/g increase) in metabolic syndrome patients [2]. Procurement of reduced glutathione powder with ≥98% purity (HPLC) is prerequisite for subsequent formulation development.

Heavy Metal Bioremediation and Phytotoxicity Mitigation Research

Use of exogenous reduced glutathione in plant or environmental toxicology studies targeting mercury (Hg) contamination. Direct comparative data in Oryza sativa demonstrate that GSH uniquely decreases root Hg accumulation while cysteine increases Hg retention in cell walls [1]. GSH activates aquaporin and mitochondrial biosynthesis pathways, providing a mechanistically distinct intervention not achievable with cysteine supplementation. This application requires research-grade reduced glutathione with verified thiol content and minimal GSSG contamination.

GMP Pharmaceutical Manufacturing and Pharmacopoeial Reference Standard Applications

Procurement of reduced glutathione as an active pharmaceutical ingredient (API) or certified reference material for analytical method development, release testing, and quality control. Fermentation-derived GSH achieves ≥98% purity (up to 99.5%) by HPLC without the chiral impurities and residual toxic activators (carbodiimides) characteristic of chemical synthesis routes [1]. USP and EP reference standards (CAS 70-18-8) are specified for calibration, system suitability, and assay validation in pharmaceutical quality control [2]. Fermentation origin documentation and non-GMO certification are critical for regulatory compliance in human pharmaceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutathione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.